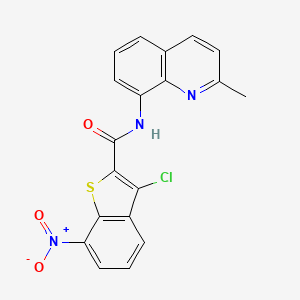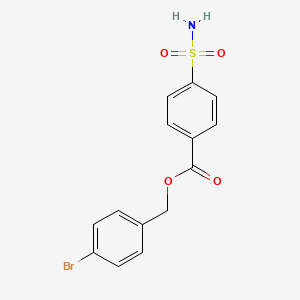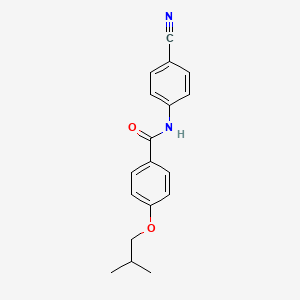![molecular formula C18H17NO2 B4407756 1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
1-[4-(allyloxy)benzoyl]indoline
Descripción general
Descripción
1-[4-(allyloxy)benzoyl]indoline, also known as ABT-639, is a synthetic compound that belongs to the class of selective T-type calcium channel blockers. It was first synthesized by Abbott Laboratories in 2008 and has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
1-[4-(allyloxy)benzoyl]indoline has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. In preclinical studies, this compound has been shown to have anticonvulsant, analgesic, and antihypertensive effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
1-[4-(allyloxy)benzoyl]indoline works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action makes this compound a promising candidate for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on calcium channel activity. Acutely, this compound reduces the amplitude and frequency of calcium channel currents, leading to a decrease in neuronal excitability. Chronically, this compound has been shown to reduce the expression of T-type calcium channels, leading to a long-term decrease in neuronal excitability. These effects make this compound a promising candidate for the treatment of chronic neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(allyloxy)benzoyl]indoline has several advantages for lab experiments. It has high potency and selectivity for T-type calcium channels, making it a useful tool for studying the role of these channels in neuronal function. It also has good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 1-[4-(allyloxy)benzoyl]indoline. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to optimize the dosing and administration of this compound for long-term studies. Overall, this compound has significant potential for both basic research and therapeutic applications in the field of neuroscience.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-21-16-9-7-15(8-10-16)18(20)19-12-11-14-5-3-4-6-17(14)19/h2-10H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLIWKGHNZTMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)



![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)

![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4407770.png)